Cas no 22371-32-0 (heptanohydrazide)
heptanohydrazide Chemical and Physical Properties
Names and Identifiers
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- Heptanoic acid,hydrazide
- heptanehydrazide
- Heptanohydrazide
- heptanohydrazide
-
- MDL: MFCD00464179
- Inchi: 1S/C7H16N2O/c1-2-3-4-5-6-7(10)9-8/h2-6,8H2,1H3,(H,9,10)
- InChI Key: FAWGDZUNQZJISX-UHFFFAOYSA-N
- SMILES: O=C(CCCCCC)NN
Computed Properties
- Exact Mass: 144.12638
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 6
- Complexity: 93.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
Experimental Properties
- PSA: 55.12
heptanohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 045793-250mg |
Heptanoic acid hydrazide |
22371-32-0 | 250mg |
£43.00 | 2022-03-01 | ||
| Fluorochem | 045793-1g |
Heptanoic acid hydrazide |
22371-32-0 | 1g |
£85.00 | 2022-03-01 | ||
| Fluorochem | 045793-5g |
Heptanoic acid hydrazide |
22371-32-0 | 5g |
£287.00 | 2022-03-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 028355-500mg |
Heptanohydrazide |
22371-32-0 | 500mg |
957.0CNY | 2021-07-10 | ||
| abcr | AB404625-100 mg |
Heptanohydrazide |
22371-32-0 | 100MG |
€104.30 | 2022-03-24 | ||
| abcr | AB404625-500 mg |
Heptanohydrazide |
22371-32-0 | 500MG |
€119.40 | 2022-03-24 | ||
| abcr | AB404625-1 g |
Heptanohydrazide |
22371-32-0 | 1g |
€128.90 | 2022-03-24 | ||
| abcr | AB404625-5 g |
Heptanohydrazide |
22371-32-0 | 5g |
€204.40 | 2022-03-24 | ||
| abcr | AB404625-10 g |
Heptanohydrazide |
22371-32-0 | 10g |
€289.40 | 2022-03-24 | ||
| abcr | AB404625-25 g |
Heptanohydrazide |
22371-32-0 | 25g |
€497.20 | 2022-03-24 |
heptanohydrazide Suppliers
heptanohydrazide Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on heptanohydrazide
Recent Advances in the Study of Heptanohydrazide (22371-32-0) in Chemical Biology and Pharmaceutical Research
Heptanohydrazide (CAS: 22371-32-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This hydrazide derivative has been investigated for its potential roles in enzyme inhibition, antimicrobial activity, and as a building block for more complex pharmacophores. The compound's unique chemical properties, including its ability to form stable hydrazone linkages, make it a valuable tool in medicinal chemistry and targeted drug design.
Recent studies have focused on the synthesis and characterization of heptanohydrazide derivatives for various therapeutic applications. A 2023 publication in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the development of novel antitubercular agents. The research team utilized heptanohydrazide to create a series of hydrazone derivatives that showed promising activity against Mycobacterium tuberculosis, with MIC values ranging from 0.78 to 3.12 μg/mL. This represents a significant advancement in the search for new treatments against drug-resistant tuberculosis strains.
In the field of oncology, heptanohydrazide has been explored as a potential scaffold for histone deacetylase (HDAC) inhibitors. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) reported the design and synthesis of heptanohydrazide-based HDAC inhibitors that exhibited selective cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The most potent compound in this series showed IC50 values of 1.2 μM and 1.8 μM against these cell lines respectively, while demonstrating minimal toxicity toward normal human fibroblasts.
The compound's application extends to antimicrobial research, where its derivatives have shown activity against various pathogenic microorganisms. A 2024 study in the European Journal of Medicinal Chemistry described the synthesis of heptanohydrazide-containing Schiff bases with broad-spectrum antimicrobial properties. These compounds demonstrated significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as against Candida albicans, with MIC values comparable to standard antibiotics.
From a chemical biology perspective, heptanohydrazide (22371-32-0) has proven valuable in protein modification and bioconjugation strategies. Recent work published in Bioconjugate Chemistry (2023) highlighted its use in the site-specific modification of lysine residues in therapeutic proteins, enabling the creation of stable protein-drug conjugates with improved pharmacokinetic properties. This approach has particular relevance for antibody-drug conjugate (ADC) development, where controlled conjugation is critical for maintaining therapeutic efficacy while minimizing off-target effects.
The safety profile and pharmacokinetic properties of heptanohydrazide derivatives have also been investigated in recent preclinical studies. A 2024 toxicological assessment published in Regulatory Toxicology and Pharmacology reported favorable results for several heptanohydrazide-based compounds, with LD50 values >2000 mg/kg in rodent models and no significant organ toxicity observed at therapeutic doses. These findings support the continued development of heptanohydrazide derivatives as potential drug candidates.
Looking forward, the versatility of heptanohydrazide (22371-32-0) suggests it will remain an important compound in pharmaceutical research. Current trends indicate growing interest in its application for targeted drug delivery systems, particularly in combination with nanoparticle technologies. Additionally, its potential in developing dual-acting therapeutic agents that combine antimicrobial and anti-inflammatory properties represents an exciting avenue for future research in the chemical biology and pharmaceutical fields.
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